Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate

Beschreibung

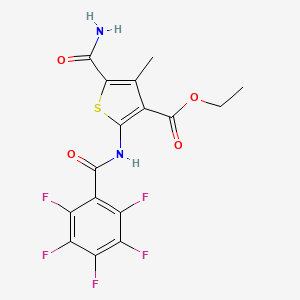

Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a unique substitution pattern. Its structure includes:

- Ethyl carboxylate at position 3 (ester group for solubility modulation).

- Perfluorobenzamido at position 2 (electron-withdrawing group enhancing stability and bioactivity).

- Methyl at position 4 (steric and electronic modulation).

- Carbamoyl at position 5 (hydrogen-bonding capability for target interaction).

This compound is synthesized via Gewald-like reactions, involving cyclization of ethyl cyanoacetate with ketones, followed by functionalization of the thiophene core .

Eigenschaften

CAS-Nummer |

551907-64-3 |

|---|---|

Molekularformel |

C16H11F5N2O4S |

Molekulargewicht |

422.3 g/mol |

IUPAC-Name |

ethyl 5-carbamoyl-4-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C16H11F5N2O4S/c1-3-27-16(26)5-4(2)12(13(22)24)28-15(5)23-14(25)6-7(17)9(19)11(21)10(20)8(6)18/h3H2,1-2H3,(H2,22,24)(H,23,25) |

InChI-Schlüssel |

ANCBHJKEYPZCTE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of Functional Groups: The carbamoyl, methyl, and perfluorobenzamido groups are introduced through various substitution reactions. For example, the perfluorobenzamido group can be introduced via an amide coupling reaction using perfluorobenzoyl chloride and an amine precursor.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-5-Carbamoyl-4-methyl-2-(perfluorobenzamido)thiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion der Carbamoyl- oder Estergruppen führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Perfluorobenzamido-Gruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Fluoratome ersetzen können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Amine, Thiole

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise durch Oxidation Carbonsäuren oder Ketone entstehen, während durch Reduktion Alkohole oder Amine entstehen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-Carbamoyl-4-methyl-2-(perfluorobenzamido)thiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Perfluorobenzamido-Gruppe ist dafür bekannt, die Lipophilie der Verbindung zu verstärken, wodurch sie leichter Zellmembranen durchdringen kann. Einmal in der Zelle, kann sie mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf eine Beteiligung an oxidativen Stresswegen und die Hemmung spezifischer Enzyme hin.

Wirkmechanismus

The mechanism of action of Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The perfluorobenzamido group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Crystallographic and Structural Insights

- Crystal Packing : The perfluorobenzamido group influences molecular packing via C–F···H and π-stacking interactions, as observed in related fluorinated thiophenes .

- Isomerism : Brominated analogs (e.g., in ) exhibit constitutional isomerism (80:20 ratio), highlighting the sensitivity of substitution patterns to synthetic conditions.

- Hydrogen Bonding : Carbamoyl groups participate in N–H···O interactions, critical for stabilizing crystal structures and binding to biological targets .

Biologische Aktivität

Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of bacterial growth. This article synthesizes current research findings regarding its biological activity, including data tables, case studies, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C16H11F5N2O4S

- Molecular Weight : 422.3 g/mol

Its structure features a thiophene ring substituted with a carbamoyl group and a perfluorobenzamido moiety, which contributes to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of the GroEL chaperonin in bacteria. GroEL is essential for protein folding and cellular survival under stress conditions. The compound exhibits potency against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens, which are notorious for their antibiotic resistance.

Key Findings:

- Inhibition of GroEL Functions : The compound has been shown to disrupt the refolding activities of GroEL, leading to impaired bacterial growth. In vitro assays demonstrated that it effectively inhibits the refolding of denatured proteins like malate dehydrogenase and rhodanase .

- Minimum Inhibitory Concentration (MIC) : The compound displayed significant antibacterial activity with MIC values lower than 0.27 µM against several bacterial strains, indicating strong potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

A detailed analysis of analogs derived from this compound has been conducted to understand how modifications affect biological activity. The following table summarizes key analogs and their corresponding MIC values:

| Compound Name | MIC (µM) | Notes |

|---|---|---|

| This compound | <0.27 | Potent against Mtb and ESKAPE pathogens |

| Lead analog with nitrofuran moiety | <0.50 | Exhibited broad-spectrum antibacterial activity |

| Analog lacking perfluorobenzamido group | >10 | Significantly reduced activity |

Case Studies

- Inhibition Studies on Mtb : A study highlighted the effectiveness of the compound in inhibiting actively-replicating Mtb in vitro. The results indicated that the compound not only inhibited bacterial growth but also led to cell death at higher concentrations, suggesting a potential for therapeutic applications in treating tuberculosis .

- Screening Against ESKAPE Pathogens : A high-throughput screening identified this compound as one of the most potent inhibitors among a library of compounds tested against ESKAPE pathogens, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.